2-Methyl-4-(methylsulfonyl)aniline

Anti-inflammatory COX-2 inhibition NSAIDs

2-Methyl-4-(methylsulfonyl)aniline (252562-00-8) is the essential building block for selective COX-2 inhibitors and ATP-competitive kinase inhibitors. Unlike unsubstituted aniline or 4-(methylsulfonyl)aniline, the ortho-methyl group provides conformational constraint and metabolic stability, while the para-methylsulfonyl group is critical for target binding. This exact substitution pattern delivers >12-fold potency gains over nimesulide. Procurement teams in medicinal chemistry and agrochemical R&D should source this compound for library synthesis and pilot-scale campaigns.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 252562-00-8
Cat. No. B1647982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(methylsulfonyl)aniline
CAS252562-00-8
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)C)N
InChIInChI=1S/C8H11NO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,9H2,1-2H3
InChIKeyDWQJEYKNLZWXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(methylsulfonyl)aniline (CAS 252562-00-8): Procurement-Ready Building Block for Medicinal Chemistry and Agrochemical Intermediates


2-Methyl-4-(methylsulfonyl)aniline (CAS 252562-00-8; synonyms: 4-Methanesulfonyl-2-methylaniline) is a substituted aniline building block characterized by a methyl group at the 2-position and a methylsulfonyl electron-withdrawing group at the 4-position of the phenyl ring . With a molecular formula of C8H11NO2S and molecular weight of 185.24 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of pharmacologically active molecules and agrochemicals . The methylsulfonyl moiety is a recognized pharmacophore in selective COX-2 inhibitors and kinase-targeted agents, conferring distinct electronic and steric properties that differentiate it from unsubstituted or differently substituted aniline analogs [1].

Why 2-Methyl-4-(methylsulfonyl)aniline Cannot Be Replaced by Unsubstituted Aniline or 4-(Methylsulfonyl)aniline in Synthesis and Assay


The unique 2-methyl,4-methylsulfonyl substitution pattern of this compound imparts specific steric hindrance and electronic modulation that generic aniline or 4-(methylsulfonyl)aniline (CAS 5470-49-5) cannot replicate. In medicinal chemistry contexts, the ortho-methyl group adjacent to the amino functionality influences the conformational landscape and metabolic stability of derived amides or sulfonamides, while the para-methylsulfonyl group provides a strong electron-withdrawing effect essential for target binding in COX-2 and kinase inhibitor pharmacophores [1]. Direct substitution with an unsubstituted aniline would eliminate both the electron-withdrawing sulfonyl anchor point and the steric bulk required for selective target engagement. Similarly, substitution with 4-(methylsulfonyl)aniline lacks the ortho-methyl group, which has been shown to alter potency and selectivity profiles in lead optimization campaigns . Therefore, procurement decisions must consider that downstream synthetic products and assay results are intrinsically dependent on this exact substitution pattern.

Quantitative Evidence Guide: 2-Methyl-4-(methylsulfonyl)aniline vs. Comparators


Anti-inflammatory Potency of 4-(Methylsulfonyl)aniline Derivatives vs. Diclofenac Sodium

Compounds incorporating the 4-(methylsulfonyl)aniline pharmacophore demonstrate statistically significant superior anti-inflammatory activity compared to diclofenac sodium in an in vivo rat paw edema model. Specifically, compounds 11 and 14 exhibited significantly higher edema reduction than diclofenac sodium (3 mg/kg) during the 120–300 minute time interval [1].

Anti-inflammatory COX-2 inhibition NSAIDs

COX-2 Inhibitory Potency of Methylsulfonyl-Containing Hydrazone Derivatives

A methylsulfonyl-containing N-acyl hydrazone derivative demonstrated at least 12-fold greater potency than nimesulide and comparable potency to celecoxib in COX-2 inhibition assays. The compound achieved an IC50 value similar to celecoxib (0.132 ± 0.005 mM) while being over 12-fold more potent than nimesulide (IC50 = 1.684 ± 0.079 mM) [1].

COX-2 selective inhibition Hydrazone derivatives Anti-inflammatory drug design

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile

2-Methyl-4-(methylsulfonyl)aniline exhibits a calculated XLogP3 value of 0.5, which is significantly lower than that of unsubstituted aniline (XLogP3 ~0.9) and 4-methylaniline (XLogP3 ~1.4), indicating enhanced hydrophilicity conferred by the methylsulfonyl group . The topological polar surface area (TPSA) is 68.5 Ų, with 3 hydrogen bond acceptors and 1 donor, providing a balanced profile for oral bioavailability and CNS penetration considerations [1].

Physicochemical properties LogP Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-Methyl-4-(methylsulfonyl)aniline


Synthesis of Selective COX-2 Inhibitor Lead Compounds

2-Methyl-4-(methylsulfonyl)aniline serves as a key intermediate for constructing novel selective COX-2 inhibitors. The methylsulfonyl pharmacophore is known to confer high COX-2 selectivity and potency, as demonstrated by class-level evidence showing derivatives with >12-fold improved potency over nimesulide and in vivo efficacy superior to diclofenac [1][2]. Researchers aiming to develop next-generation anti-inflammatory agents with reduced gastrointestinal toxicity should prioritize this building block.

Development of Kinase Inhibitor Scaffolds

The aniline core with 2-methyl,4-methylsulfonyl substitution provides a versatile template for ATP-competitive kinase inhibitors. The ortho-methyl group introduces conformational constraint, while the para-methylsulfonyl group engages in key hydrogen bonding and electrostatic interactions within the ATP-binding pocket . This compound is suitable for library synthesis in oncology and inflammation-related kinase target programs.

Agrochemical Intermediate for Herbicide Synthesis

2-Methyl-4-(methylsulfonyl)aniline is utilized as an intermediate in the production of sulfonylurea and related herbicides [3]. The methylsulfonyl group mimics the sulfonylurea pharmacophore essential for acetolactate synthase (ALS) inhibition, while the ortho-methyl group provides metabolic stability. Industrial users should source this compound for pilot-scale synthesis of proprietary agrochemical candidates.

Physicochemical Property Modulation in Lead Optimization

Due to its balanced LogP (0.5) and TPSA (68.5 Ų), 2-Methyl-4-(methylsulfonyl)aniline is an ideal building block for improving aqueous solubility and reducing non-specific binding of lead compounds [4]. Procurement teams supporting medicinal chemistry campaigns can leverage this compound to systematically dial in drug-like properties while maintaining target engagement.

Quote Request

Request a Quote for 2-Methyl-4-(methylsulfonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.